4'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride
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Overview
Description
4’-(aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride is a chemical compound with the molecular formula C14H16ClNO It is a derivative of biphenyl, featuring an aminomethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Carboxamide Group: The carboxamide group is typically formed through an amidation reaction, where a carboxylic acid derivative is reacted with an amine or ammonia.
Industrial Production Methods
In an industrial setting, the production of 4’-(aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4’-(aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
4’-(aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4’-(aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the biphenyl core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(aminomethyl)benzonitrile hydrochloride
- 4-(aminomethyl)phenylurea
- 4-(aminomethyl)benzoic acid
Uniqueness
4’-(aminomethyl)-N-methyl-[1,1’-biphenyl]-2-carboxamide hydrochloride is unique due to its specific combination of functional groups and biphenyl core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications.
Properties
CAS No. |
1197237-28-7 |
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Molecular Formula |
C15H17ClN2O |
Molecular Weight |
276.8 |
Purity |
95 |
Origin of Product |
United States |
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